molecular formula C14H13NO8S B14793036 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate

Cat. No.: B14793036
M. Wt: 355.32 g/mol
InChI Key: OKKJXQCMGYOARE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate (CAS No. 2426-60-0) is a specialized biochemical intermediate with the molecular formula C₁₄H₁₁NO₇S and a molecular weight of 337.31 g/mol (). Structurally, it features a benzaldehyde core substituted with a hydroxy group at position 2, a nitro group at position 6, and a methoxy group at the meta position, coupled with a benzenesulfonate moiety. This compound is primarily utilized in synthesizing 4-Hydroxymelatonin, a metabolite of the hormone melatonin, which regulates sleep cycles in animals ().

Properties

Molecular Formula

C14H13NO8S

Molecular Weight

355.32 g/mol

IUPAC Name

benzenesulfonic acid;2-hydroxy-3-methoxy-6-nitrobenzaldehyde

InChI

InChI=1S/C8H7NO5.C6H6O3S/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;7-10(8,9)6-4-2-1-3-5-6/h2-4,11H,1H3;1-5H,(H,7,8,9)

InChI Key

OKKJXQCMGYOARE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves several steps. One common synthetic route includes the nitration of m-anisaldehyde followed by sulfonation. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the benzene ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonate Compounds

Structural and Functional Differences

The compound’s unique combination of nitro, hydroxy, methoxy, and benzenesulfonate groups distinguishes it from simpler benzenesulfonate derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Application Comparison
Compound Name Molecular Formula Key Functional Groups CAS No. Primary Applications
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate C₁₄H₁₁NO₇S Hydroxy, nitro, methoxy, benzenesulfonate 2426-60-0 Biochemical synthesis (e.g., 4-Hydroxymelatonin)
Sodium Benzenesulfonate C₆H₅NaO₃S Benzenesulfonate (ionic form) 755-16-3 Surfactant, lab reagent, phase studies
Methyl Benzenesulfonate (MBS) C₇H₈O₃S Benzenesulfonate ester N/A Genotoxin standard, analytical chemistry
Benzyl 6-Aminohexanoate 4-Methylbenzenesulfonate C₂₀H₂₇NO₅S Aminohexanoate, 4-methylbenzenesulfonate 5514-99-8 Polymer research, specialty chemicals
TEA-C10-14 Alkyl Benzenesulfonate Complex Alkyl-benzenesulfonate, triethanolamine 90194-42-6 Surfactant in cosmetics and detergents

Key Observations :

  • Substituent Impact : The target compound’s nitro and methoxy groups enhance its polarity and reactivity compared to sodium benzenesulfonate, which lacks aromatic substituents (). These groups may also influence its solubility in organic solvents and stability in polymer blends ().
  • Functional Role : Unlike alkylated benzenesulfonates (e.g., TEA-C10-14 derivatives) used as surfactants (), the target compound serves as a biochemical intermediate, highlighting the role of substituents in directing application pathways.

Physicochemical and Analytical Properties

Table 2: Physicochemical and Stability Comparison
Compound Name Solubility Stability Detection Limits (Analytical)
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate Likely polar organic solvents Stable under storage (research grade) Not specified
Sodium Benzenesulfonate Water-soluble High (ionic salt) N/A
Methyl Benzenesulfonate (MBS) Organic solvents Reactive ester (genotoxic) LOQ: 7.5 ng/mL (UV-MS)
Ethyl Benzenesulfonate (EBS) Organic solvents Reactive ester (genotoxic) LOQ: 1.5 ng/mL (UV-MS)

Key Findings :

  • In contrast, the target compound’s stability and non-ionic nature make it suitable for synthetic applications without genotoxicity concerns ().
  • Phase Behavior : Sodium benzenesulfonate’s role in polymer phase studies () suggests that the target compound’s nitro and methoxy groups could similarly influence blend stability if used in polymeric systems, though direct evidence is lacking.

Research and Industrial Relevance

  • Biochemical Synthesis : The compound’s role in melatonin metabolite synthesis underscores its niche application compared to sodium benzenesulfonate, which is broadly used in industrial surfactant formulations ().
  • Analytical Challenges : While methyl/ethyl benzenesulfonates require ultrasensitive detection (e.g., UPLC/UV-MS) due to toxicity (), the target compound’s analytical protocols remain underexplored, highlighting a research gap.
  • Structural Analogues : Positional isomers like 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde Benzenesulfonate () may exhibit varied reactivity or solubility, emphasizing the need for isomer-specific studies.

Biological Activity

2-Hydroxy-6-nitro-m-anisaldehyde benzenesulfonate (CAS No. 2426-60-0) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a hydroxyl group, a nitro group, and an aldehyde functional group, along with a benzenesulfonate moiety. It serves as an important intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as 4-hydroxymelatonin, which plays a crucial role in regulating physiological processes like sleep-wake cycles.

Molecular Formula: C14H11NO7S
Molecular Weight: 337.3 g/mol
Melting Point: 152-154 °C
Density: 1.462 g/cm³

These properties indicate that 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate is a stable compound with potential applications in medicinal chemistry and pharmacology.

The biological activity of 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the nitro group is particularly significant, as it can influence the compound's pharmacokinetics and its ability to interact with nucleophilic sites on proteins.

  • Enzyme Inhibition: Nitro compounds like this one often demonstrate inhibitory effects on enzymes through mechanisms such as competitive inhibition or covalent modification. The nitro group can facilitate these interactions, leading to altered enzyme activity and modulation of metabolic pathways .
  • Antioxidant Activity: Some studies have suggested that derivatives of this compound may exhibit antioxidant properties, potentially influencing oxidative stress responses within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate possess antimicrobial properties against various pathogens. For example:

  • Inhibition Zones: In studies assessing antibacterial activity, certain derivatives demonstrated significant inhibition against Gram-positive bacteria such as Streptococcus mutans and Gram-negative bacteria like Escherichia coli. One study reported an inhibition zone diameter of 40.7 mm for a related zinc complex .

Synthesis and Derivatives

The synthesis of 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate typically involves nucleophilic substitution reactions under mild conditions. This allows for the creation of various derivatives that may exhibit enhanced biological activities or novel properties. The following table summarizes some key derivatives and their associated activities:

Compound NameStructure FeaturesUnique Properties
2-Hydroxy-5-nitro-m-anisaldehydeHydroxyl and nitro groupsExhibits different biological activity profiles
4-HydroxymelatoninRelated metaboliteDirect involvement in sleep regulation
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeMethoxy group additionAltered solubility and reactivity
5-Nitro-o-vanillinDifferent positioning of groupsKnown for flavoring properties

Pharmacological Applications

The compound's role as an intermediate in synthesizing pharmacologically active molecules like 4-hydroxymelatonin highlights its importance in drug development. Ongoing research aims to elucidate the specific molecular mechanisms by which this compound influences biological pathways related to sleep regulation and other physiological processes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate?

  • Methodological Answer : Synthesis typically involves sulfonation of aromatic precursors followed by functional group modifications. For benzenesulfonate derivatives, sulfonation using sulfuric acid or its derivatives introduces the sulfonate group, which is then neutralized with sodium hydroxide to form the sodium salt . For nitro and hydroxyl substitutions, nitration and hydroxylation steps are performed under controlled conditions (e.g., low temperature for nitration to avoid over-oxidation). Example protocol:

  • Step 1 : Sulfonate benzene derivatives using fuming sulfuric acid.
  • Step 2 : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) nitration.
  • Step 3 : Alkoxy or hydroxyl groups are added via nucleophilic substitution or hydrolysis.
  • Step 4 : Purify intermediates via recrystallization or column chromatography.
    • Key Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via NMR and FTIR .

Q. How is the purity of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate assessed in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (45:55 v/v) with 0.1% formic acid .
  • Internal Standard : Methyl p-toluenesulfonate to quantify impurities like residual sulfonic acids .
  • Acceptance Criteria : Purity ≥98% (area normalization).

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for characterizing structural interactions of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate with polymeric matrices?

  • Methodological Answer :

  • FTIR Spectroscopy : Identify hydrogen bonding between sulfonate groups and polymers (e.g., red-shift in amide I band at ~1650 cm⁻¹ indicates carbonyl group interaction) .
  • Fluorescence Spectroscopy : Detect π→π* transitions of benzenesulfonate (emission ~300–400 nm) and energy transfer pathways (e.g., europium-sulfonate complexes show f-f transitions at 590–620 nm) .
  • X-ray Diffraction (XRD) : Analyze crystal structure modifications in host-guest complexes (e.g., channel-type structures with cyclodextrins) .

Q. How can researchers design experiments to investigate the catalytic activity of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate in organic reactions?

  • Methodological Answer :

  • Reaction Screening : Test catalytic efficiency in model reactions (e.g., esterification or Suzuki coupling) under varying conditions (temperature, solvent polarity).
  • Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants. Example setup:
  • Substrate : Benzaldehyde (1 mmol).
  • Catalyst Loading : 5–10 mol%.
  • Analysis : Monitor aldehyde conversion via GC-MS or NMR .
  • Mechanistic Probes : Isotope labeling (e.g., D₂O for proton transfer studies) or trapping intermediates with TEMPO .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate across solvent systems?

  • Methodological Answer :

  • Controlled Variables : Document solvent purity, temperature, and presence of co-solvents (e.g., PVP enhances solubility in chloroform via coordination ).
  • Replicate Studies : Conduct solubility tests using standardized protocols (e.g., shake-flask method with HPLC quantification).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. If conflicting results persist, investigate hidden factors (e.g., polymorphic forms via XRD) .

Methodological Tables

Table 1 : HPLC Parameters for Purity Analysis

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/water (45:55)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Internal StandardMethyl p-toluenesulfonate

Table 2 : FTIR Spectral Bands for Interaction Studies

Functional GroupBand Position (cm⁻¹)Interaction Indicator
Sulfonate (-SO₃⁻)1180–1120Broadening due to H-bonding
Carbonyl (C=O)~1650Red-shift (Δ~10–15 cm⁻¹)

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